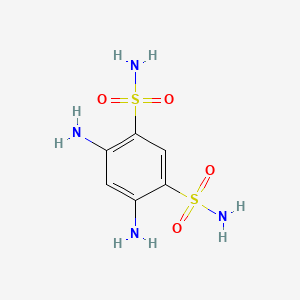
4,6-Diaminobenzene-1,3-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diaminobenzene-1,3-disulfonamide is an aromatic compound with the molecular formula C6H8N2O4S2. It is characterized by the presence of two amino groups and two sulfonamide groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminobenzene-1,3-disulfonamide typically involves the nitration of benzene followed by reduction and sulfonation. One common method involves the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to 1,3-diaminobenzene using a reducing agent such as iron and hydrochloric acid.
Sulfonation: The resulting 1,3-diaminobenzene is sulfonated using chlorosulfonic acid to introduce the sulfonamide groups, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Diaminobenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Diaminobenzene-1,3-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as an inhibitor for certain enzymes, such as carbonic anhydrase.
Industry: It is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4,6-Diaminobenzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in glaucoma patients.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-6-chlorobenzene-1,3-disulfonamide
- 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Comparison
4,6-Diaminobenzene-1,3-disulfonamide is unique due to the presence of two amino groups, which enhance its reactivity and potential for forming derivatives. In contrast, compounds like 4-Amino-6-chlorobenzene-1,3-disulfonamide and 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide have different substituents that alter their chemical properties and applications.
Eigenschaften
Molekularformel |
C6H10N4O4S2 |
|---|---|
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
4,6-diaminobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H10N4O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,7-8H2,(H2,9,11,12)(H2,10,13,14) |
InChI-Schlüssel |
PBKCIBKAITVBJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
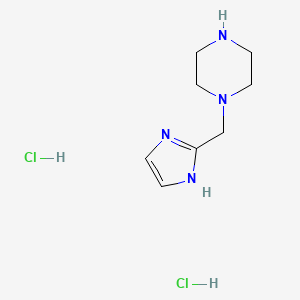
![8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885695.png)
![9-(Methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B13885697.png)
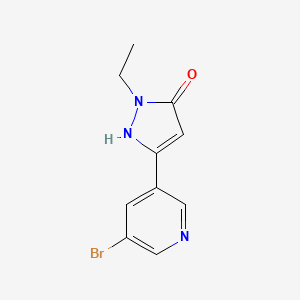
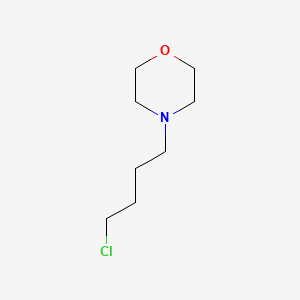
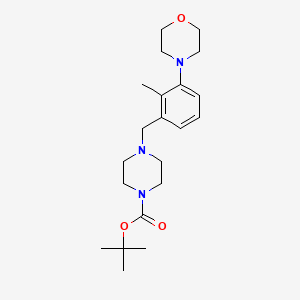
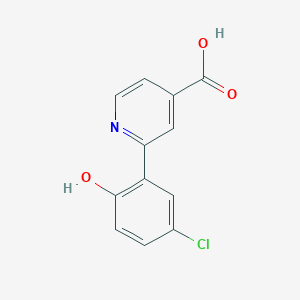

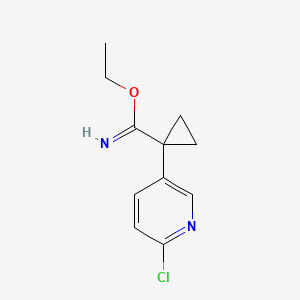
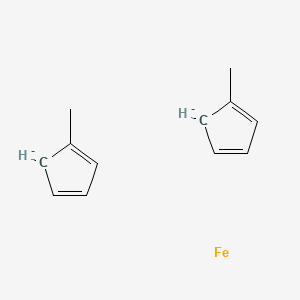
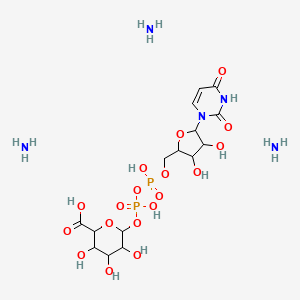
![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
